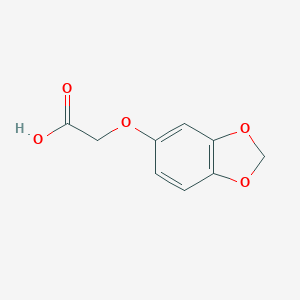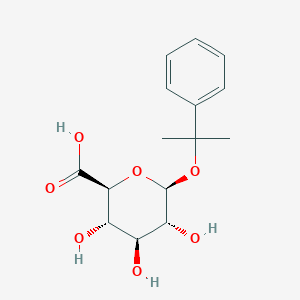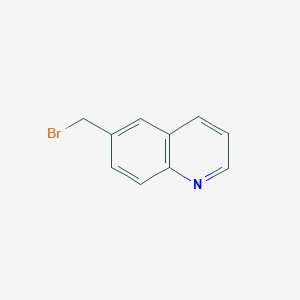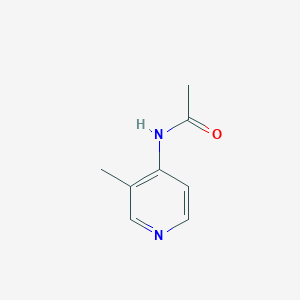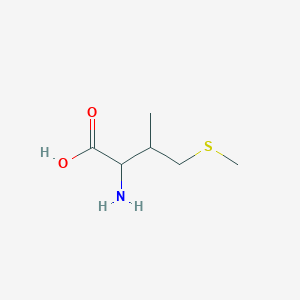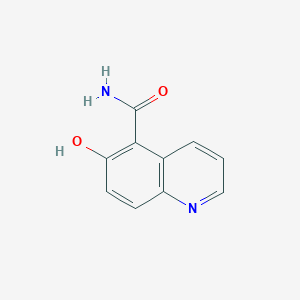
6-Hydroxyquinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Hydroxyquinoline-5-carboxamide (6-HQC) is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. It is a derivative of quinoline and has a molecular formula of C10H8N2O2. 6-HQC is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform but insoluble in water.
作用機序
The mechanism of action of 6-Hydroxyquinoline-5-carboxamide is not fully understood. However, it is believed to form stable complexes with metal ions, thereby preventing their interaction with other molecules. This property makes it an excellent candidate for metal ion detection and chelation.
生化学的および生理学的効果
Studies have shown that 6-Hydroxyquinoline-5-carboxamide has antioxidant properties, which make it useful in the prevention of oxidative stress-related diseases. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of 6-Hydroxyquinoline-5-carboxamide is its high sensitivity and selectivity for metal ion detection. It also has a low detection limit, making it suitable for trace metal ion detection. However, 6-Hydroxyquinoline-5-carboxamide has limitations such as its poor water solubility, which makes it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the use of 6-Hydroxyquinoline-5-carboxamide in scientific research. One possible direction is the development of new metal ion detection methods using 6-Hydroxyquinoline-5-carboxamide. Another direction is the use of 6-Hydroxyquinoline-5-carboxamide as a chelating agent in the preparation of metal complexes for catalytic and biological applications. Additionally, 6-Hydroxyquinoline-5-carboxamide could be used in the development of new antimicrobial agents.
Conclusion
In conclusion, 6-Hydroxyquinoline-5-carboxamide is a versatile chemical compound that has numerous applications in scientific research. Its ability to detect and chelate metal ions makes it a valuable tool in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the future.
科学的研究の応用
6-Hydroxyquinoline-5-carboxamide has been extensively studied for its various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 6-Hydroxyquinoline-5-carboxamide has also been used as a chelating agent in the preparation of metal complexes for catalytic and biological applications.
特性
CAS番号 |
104612-30-8 |
|---|---|
製品名 |
6-Hydroxyquinoline-5-carboxamide |
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
6-hydroxyquinoline-5-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)9-6-2-1-5-12-7(6)3-4-8(9)13/h1-5,13H,(H2,11,14) |
InChIキー |
JXMHUCCIOCFOCH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=O)N)O)N=C1 |
正規SMILES |
C1=CC2=C(C=CC(=C2C(=O)N)O)N=C1 |
同義語 |
5-Quinolinecarboxamide,6-hydroxy-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


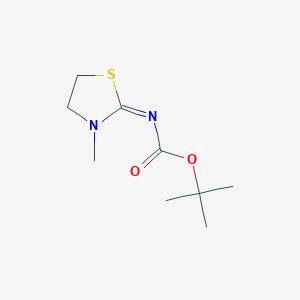
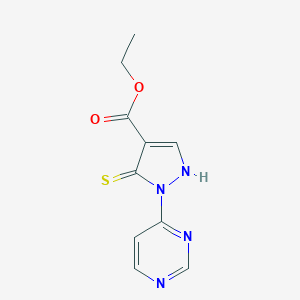
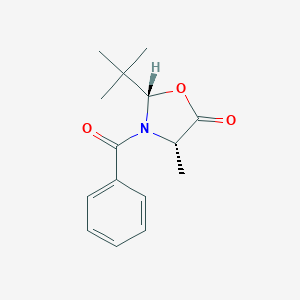


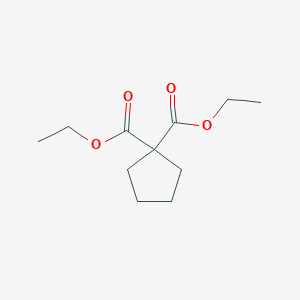
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
